Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-
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Overview
Description
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- is a chemical compound with a complex structure that includes a phenol group and a substituted oxathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of phenol with an appropriate oxathiane derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is carefully monitored to maintain the purity and yield of the product. Advanced techniques such as distillation and crystallization may be employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various substituted phenols or oxathiane derivatives.
Scientific Research Applications
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the oxathiane ring may influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-ethyl-6-methyl-: A similar compound with a simpler structure, lacking the oxathiane ring.
Phenol, 2,3,6-trimethyl-: Another related compound with multiple methyl groups on the phenol ring.
Uniqueness
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- is unique due to the presence of the oxathiane ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
501644-38-8 |
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Molecular Formula |
C13H18O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-[(3-ethyl-2,2-dioxooxathian-6-yl)methyl]phenol |
InChI |
InChI=1S/C13H18O4S/c1-2-12-8-7-11(17-18(12,15)16)9-10-5-3-4-6-13(10)14/h3-6,11-12,14H,2,7-9H2,1H3 |
InChI Key |
QEOOTDDINWJWFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(OS1(=O)=O)CC2=CC=CC=C2O |
Origin of Product |
United States |
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